molecular formula C26H31N3O5S B1674077 L748337 CAS No. 244192-94-7

L748337

货号: B1674077
CAS 编号: 244192-94-7
分子量: 497.6 g/mol
InChI 键: AWIONHVPTYTSHZ-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

L-748,337 会经历各种化学反应,包括:

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会根据氧化剂和反应条件产生不同的产物 .

科学研究应用

Metabolic Regulation

L748337 has been extensively studied for its role in metabolic processes, particularly in adipose tissue. It exhibits a high affinity for human β3-AR, making it a useful tool for investigating the receptor's function in lipid metabolism.

  • Study Findings : In experiments with rhesus monkey adipose tissue, this compound was shown to reduce glycerol production, indicating its potential to modulate lipolysis. Its affinity for human β3-AR was approximately 4 nM, significantly higher than for rat β3-AR, which was around 12-95 nM .
Parameter Value
Affinity (Ki)4 nM (human)
Affinity (Ki)12-95 nM (rat)

Cardiovascular Health

The compound has also been investigated for its effects on cardiac function. In a study involving an open-chest pig model, this compound was administered alongside dobutamine to assess its impact on cardiac efficiency.

  • Results : The combination of dobutamine and this compound improved cardiac efficiency by mitigating the impairment caused by prolonged adrenergic stimulation. This suggests that this compound could play a role in managing cardiac workload during stress conditions .
Treatment Group Mean Arterial Pressure Cardiac Output
Dobutamine OnlyDecreased over timeIncreased
Dobutamine + this compoundMaintainedSimilar to baseline

Obesity and Diabetes

In a study examining the effects of β3-AR antagonism on non-alcoholic fatty liver disease (NAFLD), this compound was shown to reverse beneficial effects induced by β3-AR agonists.

  • Findings : The administration of this compound increased levels of liver enzymes and lipid profiles in rats fed a high-fat diet, indicating its potential role in exacerbating metabolic disorders .
Parameter Control Group HFD Group HFD + β3-AGO Group HFD + this compound Group
ALT LevelsBaselineIncreasedDecreasedIncreased
AST LevelsBaselineIncreasedDecreasedIncreased

Cancer Research

Recent studies have explored the application of this compound in cancer treatment, particularly concerning tumor growth and vascularization.

  • Results : The administration of this compound resulted in reduced tumor volume and weight, suggesting that β3-AR antagonism may inhibit tumor progression through metabolic modulation .

Mechanistic Insights

This compound's mechanism as an antagonist involves blocking β3-AR signaling pathways that are implicated in various physiological processes. Its selective binding characteristics allow researchers to differentiate between human and rodent receptor activities, facilitating studies on receptor pharmacology and drug development.

生物活性

L748337 is a selective β3-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant case studies.

  • Chemical Name : N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
  • Purity : ≥98%

This compound exhibits a competitive antagonistic action at β3-adrenoceptors, showing selectivity over β1 and β2 receptors with inhibition constants (K_i) of 4.0 nM, 204 nM, and 390 nM respectively . It effectively inhibits cAMP accumulation induced by isoproterenol with an IC50 value of 6 nM .

Cardiac Function

A significant study investigated the effects of this compound on cardiac energetics and efficiency in a pig model. The study demonstrated that combining dobutamine (an inotropic agent) with this compound attenuated the progressive impairment in cardiac efficiency typically observed with prolonged adrenergic stimulation. Specifically, the combination treatment preserved contractility and reduced myocardial oxygen consumption (MVO2) compared to dobutamine alone .

Table 1: Hemodynamic Effects of Drug Infusion

TreatmentCardiac Output (mmHg/s)MVO2 Increase (%)Free Fatty Acid (mM)
Dobutamine2888 ± 81847%1.1 ± 0.4
Dobutamine + this compound2864 ± 1055Not significantly changed from baseline1.1 ± 0.4
ControlStableStableStable

This suggests that β3-adrenoceptor blockade may have a role in modulating cardiac metabolism during adrenergic stimulation.

Cancer Research

This compound has also been studied for its effects on melanoma cell lines. It was found to reduce inducible nitric oxide synthase (iNOS) expression, which is associated with tumor proliferation, and induced apoptosis in these cells . This indicates a potential application in cancer therapy by targeting β3-adrenoceptors to inhibit tumor growth.

Comparative Studies

In comparative studies involving human and rat models, this compound displayed differential affinities for β3-adrenoceptors. It has a significantly higher affinity for human β3-AR compared to rat β3-AR, which may limit its utility in certain experimental setups but also highlights its potential as a selective radioligand for human studies .

Case Study Insights

A notable case study involved patients with dilated cardiomyopathy where the non-selective βAR antagonist carvedilol improved ejection fraction significantly. The introduction of this compound in conjunction with other treatments showed promising results in enhancing cardiac efficiency without compromising hemodynamic stability .

属性

IUPAC Name

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIONHVPTYTSHZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244192-94-7
Record name L 748,337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L748337
Reactant of Route 2
L748337
Reactant of Route 3
L748337
Reactant of Route 4
L748337
Reactant of Route 5
L748337
Reactant of Route 6
L748337

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。